molecular formula C12H10FNO B8765957 (4-Fluorophenyl)(pyridin-3-YL)methanol

(4-Fluorophenyl)(pyridin-3-YL)methanol

Cat. No.: B8765957
M. Wt: 203.21 g/mol
InChI Key: DBDSGGHRDPUUID-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyridin-3-YL)methanol is an organic compound characterized by the presence of a fluorophenyl group and a pyridyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(pyridin-3-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)(pyridin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyridin-3-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyridyl group may facilitate interactions with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl)(pyridin-3-YL)methanol is unique due to its combination of a fluorophenyl and pyridyl group, which imparts distinct chemical and biological properties. Unlike other fluorinated compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various scientific applications .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(4-fluorophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H

InChI Key

DBDSGGHRDPUUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-pyridinecarboxaldehyde (5.32 g, 49.7 mmol) in tetrahydrofuran (100 ml) was cooled to-78° C. and treated dropwise with 25 ml (50 mmol) of a 2 M solution of 4-fluorophenyl magnesium bromide in ether. The reaction mixture was then slowly warmed up to 0° C. over 1 h and then quenched by the addition of saturated aqueous sodium bicarbonate and ethyl acetate. The organic phase was washed with brine, dried (magnesium sulfate) and concentrated under reduced pressure. Filtration of the residue on a short silica gel pad (elution ethyl acetate) followed by distillation in vacuo gave 9.42 g (93%) of the title material as a clear oil which crystallized upon standing. bp 120-130° C./0.2 torr (bulb to bulb distillation, air bath temperature), mp 45-47° C. 1HNMR 400 MHz (CDCl3) δ (ppm): 5.88 (1H, s, CH benzhydryl), 7.05 (2H, m, aromatics), 7.25-7.36 (3H, m, aromatics), 7.73 (1H, d, J=7.9 Hz, aromatic), 8.44 (1H, d, J=5.2 Hz, aromatic), 8.55 (1H, s, aromatic). Anal. Calcd for C12H10FNO: C, 70.92; H, 4.96; N, 6.89. Found: C, 70.61; H, 4.86; N, 6.71.
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Yield
93%

Synthesis routes and methods II

Procedure details

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